molecular formula C7H12ClNO2 B6213129 4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride CAS No. 2731008-90-3

4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride

Cat. No.: B6213129
CAS No.: 2731008-90-3
M. Wt: 177.6
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Description

4-aminospiro[23]hexane-4-carboxylic acid hydrochloride is a synthetic compound characterized by a unique spirocyclic structure This compound is notable for its conformational rigidity, which makes it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride typically involves a multi-step process. One common method starts with 3-methylidenecyclobutanecarbonitrile. The synthetic route includes a catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of the unsaturated nitrile. This is followed by a chemoselective reduction of the nitro and cyano groups, and finally, hydrolysis of the ester moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium azide (NaN3) or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules.

    Biology: Its conformational rigidity makes it useful in studying protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. Its conformational rigidity allows it to fit into binding sites of proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-aminospiro[2.3]hexane-1,5-dicarboxylic acid
  • 1-amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid

Uniqueness

4-aminospiro[2.3]hexane-4-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the position of the amino and carboxylic acid groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2731008-90-3

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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